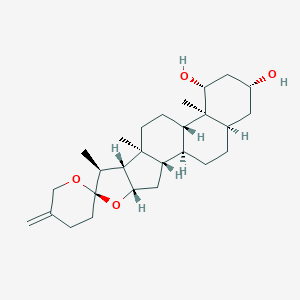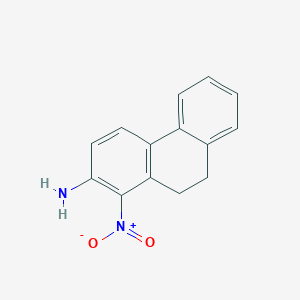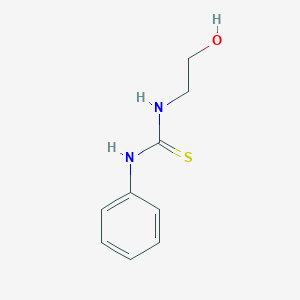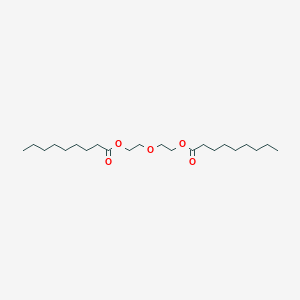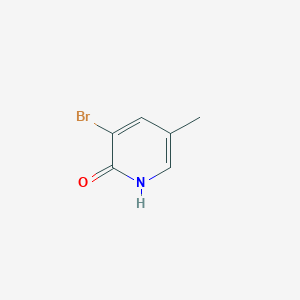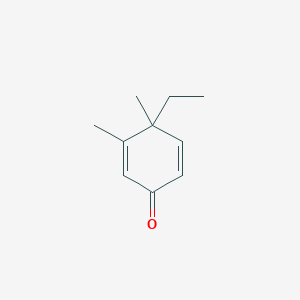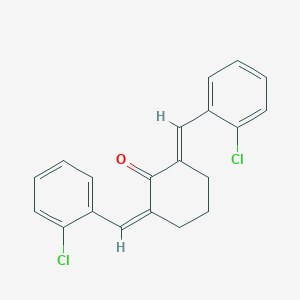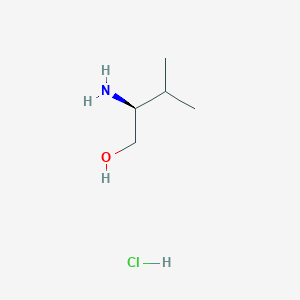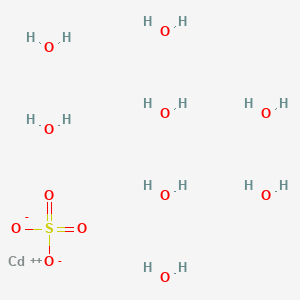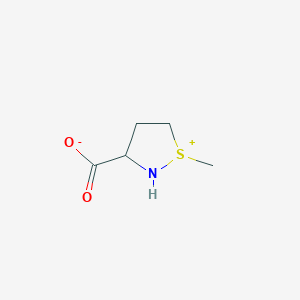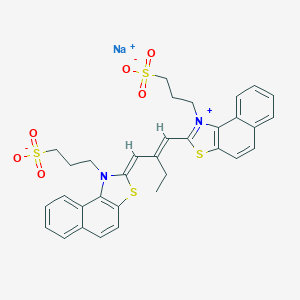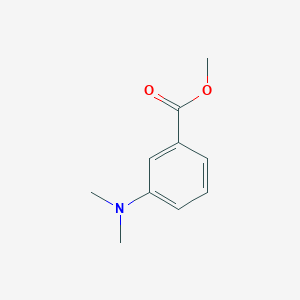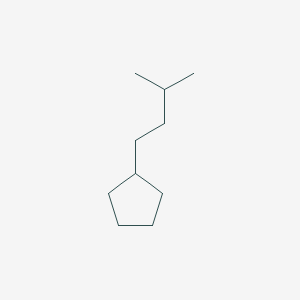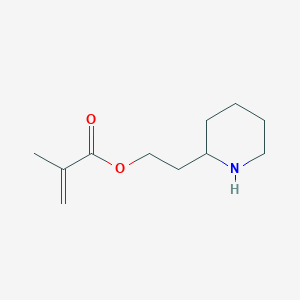
2-Piperidinoethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinoethyl methacrylate (PEMA) is a monomer that is used in the synthesis of various polymers. It has been extensively studied for its potential applications in the fields of drug delivery, tissue engineering, and biomaterials. In
Mecanismo De Acción
The mechanism of action of 2-Piperidinoethyl methacrylate-based polymers in drug delivery systems involves the diffusion of the drug through the polymer matrix. The rate of drug release can be controlled by adjusting the composition of the polymer and the crosslinking density. 2-Piperidinoethyl methacrylate-based hydrogels for tissue engineering applications provide a three-dimensional scaffold for cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Piperidinoethyl methacrylate-based polymers have been shown to be biocompatible and non-toxic. In vitro studies have demonstrated that 2-Piperidinoethyl methacrylate-based hydrogels support cell adhesion, proliferation, and differentiation. In vivo studies have shown that 2-Piperidinoethyl methacrylate-based polymers exhibit minimal inflammatory response and are well-tolerated by the host tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Piperidinoethyl methacrylate-based polymers offer several advantages for lab experiments, including their ease of synthesis, biocompatibility, and tunable properties. However, they also have some limitations, such as their susceptibility to hydrolysis and degradation over time.
Direcciones Futuras
Future research on 2-Piperidinoethyl methacrylate-based polymers could focus on the development of new synthesis methods that improve the efficiency and yield of the reaction. Additionally, more studies could be conducted to investigate the biocompatibility and toxicity of 2-Piperidinoethyl methacrylate-based polymers in vivo. Finally, the potential applications of 2-Piperidinoethyl methacrylate-based polymers in tissue engineering and drug delivery systems could be further explored.
Métodos De Síntesis
2-Piperidinoethyl methacrylate can be synthesized using various methods, including free-radical polymerization, anionic polymerization, and cationic polymerization. The most common method involves the free-radical polymerization of methacrylic acid with piperidine. The reaction proceeds in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Aplicaciones Científicas De Investigación
2-Piperidinoethyl methacrylate has been extensively studied for its potential applications in drug delivery systems. It has been used as a monomer in the synthesis of various polymers, such as poly(2-Piperidinoethyl methacrylate-co-PEGMA), which have been shown to be effective in the controlled release of drugs. 2-Piperidinoethyl methacrylate-based polymers have also been used in the development of hydrogels for tissue engineering applications.
Propiedades
Número CAS |
19416-48-9 |
|---|---|
Nombre del producto |
2-Piperidinoethyl methacrylate |
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-piperidin-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10/h10,12H,1,3-8H2,2H3 |
Clave InChI |
GMTJKMKNOIUGPG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1CCCCN1 |
SMILES canónico |
CC(=C)C(=O)OCCC1CCCCN1 |
Sinónimos |
Methacrylic acid 2-piperidinoethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
